molecular formula C19H23NO3 B14198158 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol CAS No. 835612-21-0

2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol

Cat. No.: B14198158
CAS No.: 835612-21-0
M. Wt: 313.4 g/mol
InChI Key: IXNWSBUUPWWESK-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is an organic compound that features a morpholine ring substituted with benzyloxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 4-benzyloxyphenol with a suitable halogenated morpholine derivative under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the phenyl ring can produce cyclohexyl derivatives.

    Substitution: Various substituted morpholine derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]ethanol
  • 4-(Benzyloxy)phenol
  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is unique due to the presence of both benzyloxy and phenyl groups on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

835612-21-0

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol

InChI

InChI=1S/C19H23NO3/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3

InChI Key

IXNWSBUUPWWESK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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